molecular formula C16H19NO B3163906 N-(2-Methoxybenzyl)-2,4-dimethylaniline CAS No. 886792-13-8

N-(2-Methoxybenzyl)-2,4-dimethylaniline

Cat. No. B3163906
CAS RN: 886792-13-8
M. Wt: 241.33 g/mol
InChI Key: YZCYPPTUENKSRA-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-2,5-dimethoxyphenethylamines (NBOMes) are synthetic phenethylamine derivatives emerging on the global drug market and reported to be associated with untoward effects in people who use drugs .


Synthesis Analysis

The synthesis and determination of analytical characteristics of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine have been studied using chromatography-mass spectrometry .


Molecular Structure Analysis

The molecular structure of these compounds involves a N-2-methoxybenzyl moiety substituted by the methoxy group at the 2- and 5-position and the halogen atom at the 4-position of the phenyl ring .


Chemical Reactions Analysis

The presence of the N-2-methoxybenzyl group significantly increased the in vitro cytotoxicity of 2C phenethylamines drugs in both cell lines .

Mechanism of Action

These substances are a new class of potent serotonin 5-HT2A receptor agonist hallucinogens . Their action involves agonism at serotonin 5-HT2A receptors, affecting cognitive and behavioral processes .

Safety and Hazards

Case reports describe various toxic effects of similar compounds usage including tachycardia, hypertension, hallucinations, rhabdomyolysis, acute kidney injury, and death .

Future Directions

The growing number of fatal and non-fatal intoxication cases indicates that these substances should be considered as a serious danger to public health . Further investigation on the mechanism of action, chemical, pharmacological, and toxicological properties is needed to evaluate their potential harmful effects .

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2,4-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-12-8-9-15(13(2)10-12)17-11-14-6-4-5-7-16(14)18-3/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCYPPTUENKSRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Methoxybenzyl)-2,4-dimethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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